3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C6H5BrN4O and a molecular weight of 229.03 g/mol . This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of aminocyanopyrazole with formic acid, followed by heating in phosphorus oxychloride to obtain the desired product . Another method utilizes ultrasonic-assisted synthesis, which has been shown to be extremely fast and efficient, providing excellent yields without further purification .
Chemical Reactions Analysis
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Condensation Reactions: The compound can participate in condensation reactions with formic acid to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Scientific Research Applications
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets and pathways. The compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain . This interaction leads to the inhibition of CDK2, which targets tumor cells in a selective manner .
Comparison with Similar Compounds
3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a pyrazolopyrimidine scaffold and has shown potential as a CDK2 inhibitor.
Thioglycoside Derivatives: These compounds have been designed and synthesized as novel CDK2 targeting compounds.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These derivatives have been synthesized and evaluated for their anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a CDK2 inhibitor, making it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
3-bromo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBUWPKWKQQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54738-70-4 | |
Record name | 3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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